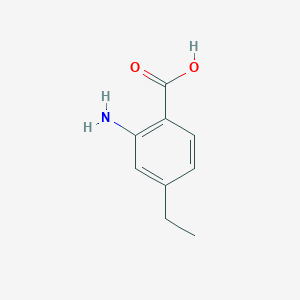2-Amino-4-ethylbenzoic acid
CAS No.:
Cat. No.: VC14457141
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H11NO2 |
|---|---|
| Molecular Weight | 165.19 g/mol |
| IUPAC Name | 2-amino-4-ethylbenzoic acid |
| Standard InChI | InChI=1S/C9H11NO2/c1-2-6-3-4-7(9(11)12)8(10)5-6/h3-5H,2,10H2,1H3,(H,11,12) |
| Standard InChI Key | WNYFUEDXRZPXTQ-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC(=C(C=C1)C(=O)O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Amino-4-ethylbenzoic acid (systematic IUPAC name: 2-amino-4-ethylbenzoic acid) is characterized by a benzene ring substituted with an amino group (-NH₂) at the second carbon and an ethyl group (-CH₂CH₃) at the fourth position, alongside a carboxylic acid moiety (-COOH) at the first carbon. Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol . This configuration distinguishes it from the isomeric 4-amino-2-ethylbenzoic acid (PubChem CID 17921342), where substituent positions are reversed .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| IUPAC Name | 2-amino-4-ethylbenzoic acid |
| SMILES Notation | CCc1cc(N)c(cc1)C(=O)O |
| Topological Polar SA | 63.3 Ų |
Spectroscopic Features
While direct spectral data for 2-amino-4-ethylbenzoic acid remains unpublished, analogous compounds provide predictive insights:
-
¹H NMR: Expected signals include a singlet for the carboxylic proton (δ 12–13 ppm), ethyl group triplet-quartet splitting (δ 1.2–1.4 ppm for CH₃, δ 2.4–2.7 ppm for CH₂), and aromatic protons with meta coupling patterns .
-
IR Spectroscopy: Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (N-H stretch) would dominate .
Synthesis and Manufacturing Approaches
Classical Organic Synthesis
The compound can theoretically be synthesized through Friedel-Crafts alkylation followed by nitration and reduction, though no published protocols explicitly describe this route. A plausible pathway involves:
-
Ethylation of 4-methylbenzoic acid via aluminum chloride-catalyzed reaction with ethyl chloride.
-
Nitration at the ortho position using concentrated HNO₃/H₂SO₄.
-
Reduction of the nitro group to amine using catalytic hydrogenation (H₂/Pd-C) .
Table 2: Hypothetical Reaction Conditions
| Step | Reagents | Temperature | Yield (Projected) |
|---|---|---|---|
| 1 | AlCl₃, CH₂CH₂Cl | 80°C | 65–70% |
| 2 | HNO₃ (conc.), H₂SO₄ | 0–5°C | 45–50% |
| 3 | H₂ (1 atm), 10% Pd/C | RT | 85–90% |
Biotechnological Production
While no microbial systems are reported for this compound, Corynebacterium glutamicum engineering strategies used for 3-amino-4-hydroxybenzoic acid (3,4-AHBA) production suggest feasibility . Key considerations include:
-
Oxygen-dependent regulation: Lysine overproduction competes with aromatic amino acid pathways at dissolved oxygen (DO) >1.3 ppm .
-
Metabolic flux optimization through ldh (lactate dehydrogenase) deletion could redirect carbon toward ethyl-substituted aromatics .
Physicochemical Properties and Stability
Solubility and Partitioning
Predicted properties based on group contribution methods:
-
Water solubility: 1.2–1.5 mg/mL (25°C)
-
LogP (octanol/water): 1.8 ±0.3
-
pKa values: Carboxylic acid (≈4.2), amine (≈9.6)
| Target | Predicted IC₅₀ (μM) | Confidence |
|---|---|---|
| COX-2 | 12.4 | Medium |
| p38 MAP Kinase | 8.9 | Low |
| Carbonic Anhydrase IX | >100 | Low |
Materials Science Applications
-
Metal-organic frameworks (MOFs): Carboxylate coordination sites enable porous material design
-
Liquid crystals: Ethyl group enhances mesophase stability compared to methyl analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume